

Validating MCHR1 Activation by [Ala17]-MCH: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Ala17]-MCH

Cat. No.: B15607512

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Ala17]-MCH's performance in activating the Melanin-Concentrating Hormone Receptor 1 (MCHR1) in vitro, supported by experimental data and detailed protocols.

[Ala17]-MCH, a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH), has emerged as a potent tool for studying the physiological roles of MCHR1. This G protein-coupled receptor (GPCR) is a key player in regulating energy homeostasis, making it an attractive target for the development of therapeutics for obesity and other metabolic disorders. This guide delves into the in vitro validation of [Ala17]-MCH as an MCHR1 agonist, presenting its pharmacological profile in comparison to the native ligand, MCH.

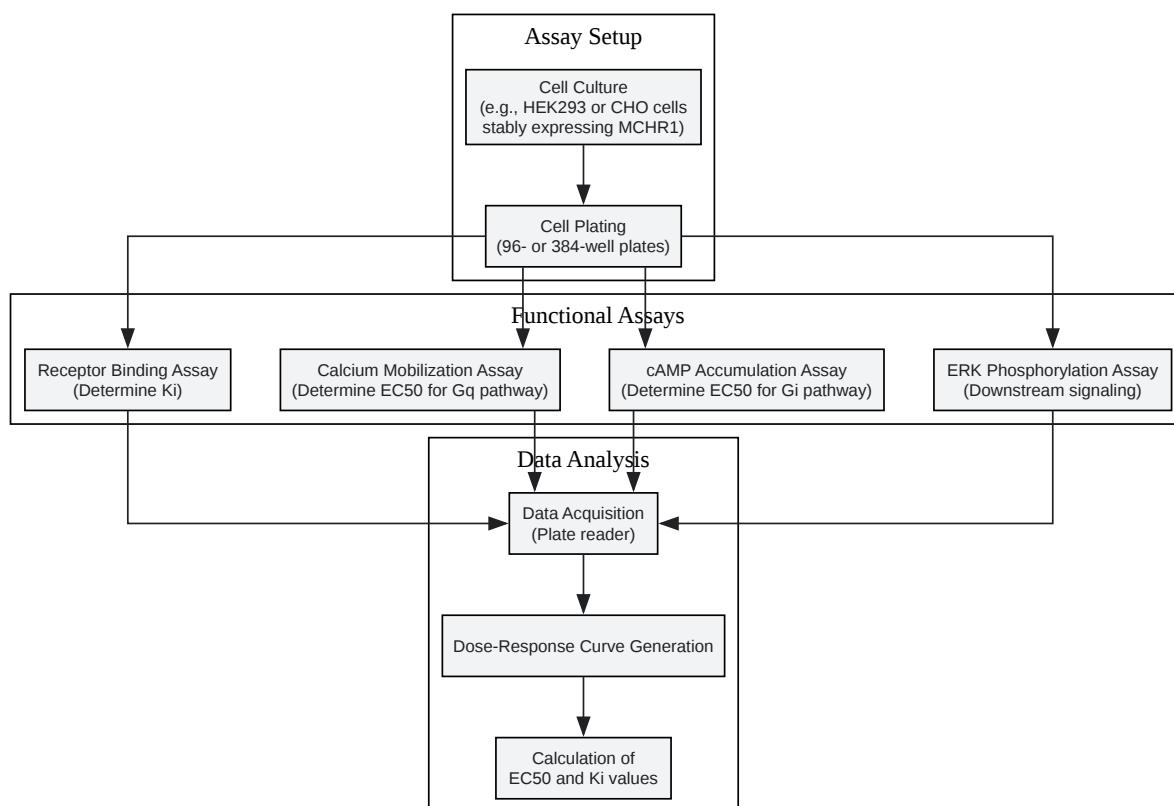
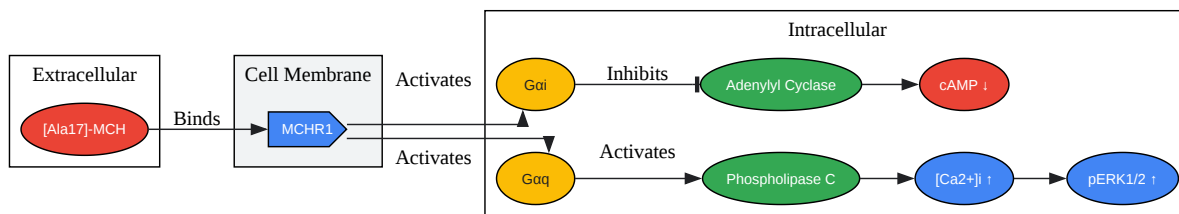
Comparative Analysis of MCHR1 Agonists

[Ala17]-MCH demonstrates high affinity and functional potency at the human MCHR1. The following table summarizes key quantitative data from in vitro studies, offering a direct comparison with the endogenous agonist, MCH.

| Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Receptor Selectivity |
|-------------|-----------------------|---|---|
| [Ala17]-MCH | 0.16 nM[1] | 17 nM[2][3] | Selective for MCHR1 over MCHR2[1][2][3] |
| MCH (human) | ~0.3 nM (IC50) | 0.70 nM (Calcium Flux)[4], 1.8 nM (cAMP)[4] | Activates both MCHR1 and MCHR2 |

MCHR1 Signaling Pathways

MCHR1 activation by an agonist like **[Ala17]-MCH** initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory (Gai) and Gq/11 (Gaq) G proteins. Activation of Gai leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, Gaq activation stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations ([Ca²⁺]_i) and the activation of downstream effectors such as Extracellular signal-regulated kinases (ERK1/2).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating MCHR1 Activation by [Ala17]-MCH: A Comparative In Vitro Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607512#validating-mchr1-activation-by-ala17-mch-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com